molecular formula C6H13NO2 B146827 Ethyl 3-aminobutyrate CAS No. 5303-65-1

Ethyl 3-aminobutyrate

Cat. No. B146827
CAS RN: 5303-65-1
M. Wt: 131.17 g/mol
InChI Key: HHIOOBJZIASBFF-UHFFFAOYSA-N
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Description

Ethyl 3-aminobutyrate is a chemical compound that is of interest in various fields of chemistry and biochemistry. It is a versatile molecule that can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. The compound contains both amino and ester functional groups, which allows it to undergo a variety of chemical reactions and transformations.

Synthesis Analysis

The synthesis of ethyl 3-aminobutyrate and its derivatives has been explored in several studies. For instance, the compound has been synthesized through the reactions of ethyl 3-aminobutyrate with carboxylic acid esters, catalyzed by lipases from Candida antarctica, leading to the resolution of the compound into its enantiomers . Additionally, ethyl 3-aminobutyrate derivatives have been prepared from ethyl malonate, showcasing the versatility of this compound in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of ethyl 3-aminobutyrate derivatives has been studied using various spectroscopic methods. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate and its acetylated derivatives were characterized using HPLC, X-ray, FT-IR, NMR, and MS, providing detailed insights into the molecular structure and properties of these compounds .

Chemical Reactions Analysis

Ethyl 3-aminobutyrate can participate in a range of chemical reactions due to its functional groups. It has been used in the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, which is a precursor for pharmacologically valuable products . The compound has also been involved in ring-closing metathesis reactions to produce functionalized cycloalkene skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-aminobutyrate and its derivatives are influenced by their molecular structure. The presence of amino and ester groups contributes to the compound's reactivity and solubility. The synthesis and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been studied, revealing the impact of acetylation on the compound's behavior . Additionally, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate has been reported, with detailed spectroscopic and theoretical studies providing further understanding of the compound's properties .

Scientific Research Applications

Enzymatic Synthesis and Resolution

Ethyl 3-aminobutyrate is utilized in enzymatic reactions. For instance, its reactions with carboxylic acid esters, catalyzed by lipases from Candida antarctica, Pseudomonas cepacia, and Pseudomonas fluorescens, have been studied for potential applications in sequential resolution and synthesis processes (Gedey, Liljeblad, Fülöp, & Kanerva, 1999).

Chemical Modification for Material Applications

Ethyl 3-aminobutyrate has been investigated for the chemical modification of materials, such as chlorinated natural rubber. This research aimed to develop long-life antifouling paints free from toxic components, using ethyl 3-aminobutyrate as a modifying agent (Makani, Brigodiot, Maréchal, Durand, & Dawans, 1984).

Biopolymer Conversion

A method has been established for preparing optically active ethyl β-aminobutyrate from microbial polyester polyhydroxyalkanoates (PHB). This involves chemical transformations such as recovery of PHB from bacterial cells and subsequent steps leading to ethyl β-aminobutyrate (Park, Lee, & Lee, 2001).

As a Building Block in Organic Synthesis

Ethyl 3-aminobutyrate serves as a crucial building block in organic synthesis, especially in the preparation of various optically active compounds. It has been used in the synthesis of 3-hydroxybutyramides, which can be chemically reduced to yield 1,3-aminoalcohols (Garda, Rebolledo, & Gotor, 1992).

Pharmaceutical Intermediate Production

Ethyl 3-aminobutyrate is also relevant in pharmaceutical chemistry. It has been used as an intermediate in the synthesis of various compounds, including inhibitors of estrogen biosynthesis, which have potential applications in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Safety And Hazards

Ethyl 3-aminobutyrate is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment should be used and breathing vapours, mist, or gas should be avoided. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

ethyl 3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOOBJZIASBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314973
Record name Ethyl 3-aminobutyrate
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminobutyrate

CAS RN

5303-65-1
Record name Ethyl 3-aminobutyrate
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Record name Ethyl 3-aminobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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